4-((3-(Trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarbonitrile
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Overview
Description
This compound is a complex organic molecule with a molecular formula of C14H8F3NO . It contains a trifluoromethyl group, a quinoxalinyl group, and a benzenecarbonitrile group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of trifluoromethyl groups with other organic molecules . For instance, a compound with a similar structure, 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, was synthesized by reacting 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, UV–Vis, and mass spectroscopy . These techniques can provide information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the trifluoromethyl group, which is known to exhibit unique reactivity . The electrochemical properties of similar compounds have been studied using various techniques, indicating that these compounds may have applications in electrochemical technologies .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are typically moisture sensitive and can react with strong oxidizing agents . They may also pose hazards due to their reactivity and potential toxicity .Scientific Research Applications
Chemical Synthesis and Reactivity
Novel Quinoxaline Derivatives Synthesis : Research has demonstrated the synthesis of novel quinoxaline derivatives through reactions involving 3-trifluoromethyl-1,2,3-propanetrione-2-oximes with diaminoarenes, showcasing the compound's role in developing new chemical entities with potential applications in materials science and pharmacology (Boltacheva et al., 2019).
Hypoxia-selective DNA Cleavage : Quinoxaline 1,4-dioxides, including derivatives of the compound , have been studied for their ability to selectively cleave DNA under hypoxic conditions, which could be beneficial for cancer research, highlighting the chemical's potential in developing therapeutic agents (Ganley et al., 2001).
Materials Science and Sensing Applications
Electrochemical Sensing : Cobalt (II) tetra methyl-quinoline oxy bridged phthalocyanine modified glassy carbon electrodes, synthesized using a derivative of the compound, have shown excellent performance in electrochemical sensing of nitrite. This indicates the compound's utility in environmental monitoring and analytical chemistry applications (Jilani et al., 2020).
Organic Chemistry and Catalysis
Oxidation Reactions : The compound and its derivatives have been used in oxidation reactions of various electron-poor quinoxaline-core-containing compounds, showcasing its versatility in synthetic organic chemistry and potential applications in creating complex molecular structures (Troian‐Gautier et al., 2013).
Photocatalysis and Radical Chemistry
Iminyl Radical Generation : The O-Perfluoropyridin-4-yl group, related to the compound of interest, has been installed onto cycloketone oximes, proving to be efficient iminyl radical precursors under both photocatalytic and thermal conditions. This underlines the compound's relevance in radical chemistry and potential for developing new photocatalytic processes (Xia et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the unique properties of trifluoromethyl groups, there may be potential for novel applications in areas such as pharmaceuticals, agrochemicals, and electrochemical technologies .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to have numerous pharmacological activities
Mode of Action
It’s known that the trifluoromethyl group in various compounds can participate in numerous pharmacological activities . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with trifluoromethyl groups are known to be involved in various biochemical reactions
Result of Action
Compounds with trifluoromethyl groups are known to exhibit various pharmacological activities
Action Environment
It’s known that environmental factors can significantly impact the action of various compounds . The specific influences on this compound would require further investigation.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)quinoxalin-2-yl]oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N3O/c17-16(18,19)14-15(22-13-4-2-1-3-12(13)21-14)23-11-7-5-10(9-20)6-8-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPPAYHZDCICSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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